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Introduction

Flutax-2 is a fluorescent derivative of paclitaxel, a potent anti-cancer drug that stabilizes
microtubules. This probe consists of paclitaxel conjugated to the bright, photostable green
fluorescent dye, Oregon Green 488. By binding to the -tubulin subunit of microtubules, Flutax-
2 not only stabilizes the microtubule polymer but also allows for high-fidelity visualization of the
microtubule cytoskeleton in living and fixed cells. Its high binding affinity and excellent
photophysical properties make it a valuable tool for a range of fluorescence microscopy
applications, from widefield and confocal microscopy to advanced super-resolution techniques
such as Stimulated Emission Depletion (STED) microscopy. These application notes provide
detailed protocols for utilizing Flutax-2 for high-resolution imaging of microtubules, offering
insights into microtubule dynamics and organization.

Quantitative Data

The photophysical and binding properties of Flutax-2 are summarized in the table below,
providing key parameters for designing and executing imaging experiments.
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Property Value Reference
Excitation Maximum (Aex) 496 nm [1112]
Emission Maximum (Aem) 526 nm [1][2]
Extinction Coefficient (g) 80,000 M~icm™1 [1112][3]
Quantum Yield (®) 0.9 [11[3]
Binding Affinity (Ka) ~ 10" M1 [1][2]
Solubility Soluble to 1 mM in DMSO [1]

Storage Store at -20°C, protect from o

light

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving microtubules and the

general experimental workflow for imaging microtubules using Flutax-2.
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A simplified diagram of signaling pathways influencing microtubule dynamics.
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Experimental Workflow for Flutax-2 Imaging
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A general workflow for microtubule imaging using Flutax-2.
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Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubules with
Confocal Microscopy

This protocol is suitable for observing microtubule dynamics and organization in real-time in
living cells.

Materials:

Flutax-2 (soluble in DMSO)

Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

Hanks' Balanced Salt Solution (HBSS)

Cells cultured on glass-bottom dishes or coverslips

Confocal microscope with appropriate laser lines (e.g., 488 nm) and detectors.

Procedure:

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom
dish or coverslip suitable for live-cell imaging.

e Preparation of Staining Solution: Prepare a 2 uM working solution of Flutax-2 in pre-warmed
(37°C) live-cell imaging medium or HBSS.[2] To do this, dilute the DMSO stock solution of
Flutax-2. For example, add 2 pL of a 1 mM Flutax-2 stock to 1 mL of medium.

» Staining: Remove the culture medium from the cells and gently add the 2 uM Flutax-2
staining solution.

« Incubation: Incubate the cells for 60 minutes at 37°C in a cell culture incubator.[2][4]

e Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS or
live-cell imaging medium to remove unbound Flutax-2.[2][4]
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Imaging: Mount the sample on the confocal microscope. Use a 488 nm laser line for
excitation and collect the emission between 500-550 nm. It is crucial to minimize light
exposure to reduce phototoxicity and photobleaching, as Flutax-2 staining in live cells can
diminish rapidly upon exposure to light.[2]

Protocol 2: High-Resolution Imaging of Microtubules
with STED Microscopy

This protocol provides a starting point for achieving super-resolution images of microtubules

using Flutax-2. Optimization of labeling and imaging parameters may be required for different

cell types and STED systems.

Materials:

Flutax-2 (soluble in DMSO)

Live-cell imaging medium or Phosphate-Buffered Saline (PBS)

Cells cultured on high-performance coverslips (#1.5H)

STED microscope with excitation laser (e.g., 488 nm) and depletion laser (e.g., 592 nm).

Procedure:

Cell Preparation: For optimal STED imaging, culture cells on high-performance #1.5H
coverslips to a confluency of 50-70%.

Preparation of Staining Solution: Prepare a working solution of Flutax-2 in pre-warmed
imaging medium. A concentration range of 100 nM to 1 uM can be tested to achieve optimal
labeling density for STED. Lower concentrations are often preferable to reduce background
fluorescence.

Staining: Remove the culture medium and gently add the Flutax-2 staining solution.

Incubation: Incubate for 30-60 minutes at 37°C. Shorter incubation times may be sufficient
and can help reduce potential effects on microtubule dynamics.
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e Washing: Gently wash the cells two to three times with pre-warmed imaging medium.

e Mounting: For live-cell imaging, mount the coverslip in an appropriate imaging chamber with
live-cell imaging medium. For fixed-cell imaging (note: Flutax-2 staining is not well-retained
after fixation[2]), a mounting medium with a refractive index matched to the immersion oll
(e.g., 1.518) is recommended.[5]

e STED Imaging:

[e]

Place the sample on the STED microscope.
o Use a 488 nm laser for excitation of Flutax-2 (Oregon Green 488).
o Use a 592 nm depletion laser to achieve super-resolution.[6]

o Adjust the excitation and depletion laser powers to achieve a good signal-to-noise ratio
while minimizing photobleaching. Start with low laser powers and gradually increase them.

o Optimize the pixel size (e.g., 20-25 nm) and scan speed for the desired resolution and
field of view.[2]

o Acquire both a conventional confocal image and a STED image for comparison.

Concluding Remarks

Flutax-2 is a versatile and powerful tool for visualizing microtubules in a variety of cell types
and experimental contexts. The protocols provided here offer a foundation for both standard
and high-resolution imaging applications. For super-resolution microscopy, careful optimization
of labeling conditions and imaging parameters is essential to achieve the best results and
reveal the intricate details of the microtubule cytoskeleton. By leveraging the unique properties
of Flutax-2, researchers can gain deeper insights into the critical roles of microtubules in
cellular processes and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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